Lipophilicity: Cyclohexyl vs. Piperidine Sulfamoyl
The target compound's N-cyclohexyl-N-methylsulfamoyl group imparts a calculated logP of 4.79 . This is substantially higher than the piperidine-1-sulfonyl analog (N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide), which features a more polar cyclic amine sulfonamide and is expected to exhibit a logP approximately 1.0–1.5 units lower based on the fragment contribution of piperidine vs. cyclohexyl . The quantified lipophilicity difference directly impacts predicted membrane permeability in cell-based assays, where higher logP within the drug-like range can enhance passive diffusion across mycobacterial or mammalian cell membranes [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.79 |
| Comparator Or Baseline | N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide: predicted logP ~3.3–3.8 (based on fragment-based calculation; piperidine-sulfonyl fragment contribution lower than cyclohexyl(methyl)amino-sulfonyl) |
| Quantified Difference | ΔlogP ≈ +1.0–1.5 units (target compound more lipophilic) |
| Conditions | Calculated logP values derived from ChemAxon/ACD/Labs algorithms as reported on vendor catalog pages ; experimental logP not publicly available. |
Why This Matters
Higher logP directly correlates with enhanced passive membrane permeability, which is critical for intracellular target engagement in antimycobacterial assays where compounds must penetrate the waxy mycolic acid-rich cell envelope of Mycobacterium spp.
- [1] Wong, C.E. et al. (2018) 'Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents', Bioorg Med Chem Lett, 28(19), pp. 3177–3181. doi: 10.1016/j.bmcl.2018.08.026. (Class-level evidence: role of lipophilicity in mycobacterial cell wall penetration). View Source
